molecular formula C9H9F4N B13553944 2,2,2-Trifluoro-1-(3-fluoro-2-methyl-phenyl)-ethylamine

2,2,2-Trifluoro-1-(3-fluoro-2-methyl-phenyl)-ethylamine

Cat. No.: B13553944
M. Wt: 207.17 g/mol
InChI Key: XCVKZMWHLJUYDF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-fluoro-2-methyl-phenyl)-ethylamine is a fluorinated organic compound with the molecular formula C10H10F4N. This compound is characterized by the presence of trifluoromethyl and fluoro substituents on a phenyl ring, making it a valuable molecule in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-2-methyl-phenyl)-ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-methylbenzaldehyde and trifluoroacetaldehyde.

    Condensation Reaction: The initial step involves a condensation reaction between 3-fluoro-2-methylbenzaldehyde and trifluoroacetaldehyde in the presence of a suitable base, such as sodium hydroxide, to form the corresponding imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-fluoro-2-methyl-phenyl)-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, and other organometallic reagents.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different substituents replacing the fluorine atoms.

Scientific Research Applications

2,2,2-Trifluoro-1-(3-fluoro-2-methyl-phenyl)-ethylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-2-methyl-phenyl)-ethylamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethanone: A ketone derivative with similar structural features.

    3-Fluoro-2-methylbenzaldehyde: A precursor in the synthesis of the target compound.

    Trifluoroacetaldehyde: Another precursor used in the synthesis.

Uniqueness

2,2,2-Trifluoro-1-(3-fluoro-2-methyl-phenyl)-ethylamine is unique due to its specific combination of trifluoromethyl and fluoro substituents, which impart distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the development of new pharmaceuticals and specialty chemicals.

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-fluoro-2-methylphenyl)ethanamine

InChI

InChI=1S/C9H9F4N/c1-5-6(3-2-4-7(5)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3

InChI Key

XCVKZMWHLJUYDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)C(C(F)(F)F)N

Origin of Product

United States

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